2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide
Description
2-(3-Amino-1H-pyrazol-1-yl)-N-(cyanomethyl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 3-position and an acetamide moiety linked to a cyanomethyl group. The cyanomethyl group (-CH2CN) introduces polarity and reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science.
Key structural attributes include:
- Pyrazole ring: Stabilized by resonance and capable of forming π-stacking interactions.
- Cyanomethyl-acetamide side chain: Offers sites for nucleophilic substitution (via the nitrile group) and hydrogen bonding (via the amide).
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C7H9N5O/c8-2-3-10-7(13)5-12-4-1-6(9)11-12/h1,4H,3,5H2,(H2,9,11)(H,10,13) |
InChI Key |
XZKITOZHEAJDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)NCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide typically involves the reaction of 3-amino-1H-pyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Cyanomethyl group: Enhances metabolic stability compared to methyl or ethyl groups due to the electron-withdrawing nitrile .
- Trifluoroethyl group () : Introduces strong electronegativity, affecting binding interactions in enzyme inhibition (e.g., kinase targets).
Spectral and Analytical Data
While specific data for the baseline compound are absent, related compounds provide insights:
Biological Activity
2-(3-Amino-1H-pyrazol-1-YL)-N-(cyanomethyl)acetamide is a chemical compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a pyrazole ring, an amino group, and a cyanomethyl substituent, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique features include:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Amino Group : Enhances interaction with biological targets.
- Cyanomethyl Group : Increases reactivity and potential for forming derivatives.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the areas of anti-cancer and antimicrobial effects.
Anti-Cancer Activity
The compound has shown promise as a potential anti-cancer agent. Pyrazole derivatives are often linked to inhibition of kinases, which play crucial roles in cancer cell proliferation. A study highlighted that pyrazole-based compounds can effectively inhibit various kinases associated with cancer progression, including CDK (cyclin-dependent kinases) and other oncogenic targets .
Table 1: Summary of Anti-Cancer Activities
| Compound Name | Target Kinase | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-Amino-Pyrazole | CDK16 | 33 | Competitive inhibition |
| 3-Amino-Pyrazole | JNK3 | 26.1 | Inhibition of phosphorylation |
| 4-Bromo-Pyrazole | Various kinases | Varies | Broad-spectrum kinase inhibition |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effective inhibition zones and low minimum inhibitory concentrations (MICs). For instance, derivatives of pyrazole have displayed MIC values as low as 0.22 μg/mL against specific bacterial strains .
Table 2: Antimicrobial Efficacy Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 | 85 |
| Escherichia coli | 0.30 | 0.6 | 78 |
| Pseudomonas aeruginosa | 0.40 | 0.8 | 82 |
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets:
- Kinase Inhibition : The pyrazole moiety allows for binding to the ATP site of kinases, inhibiting their activity and thus disrupting pathways involved in cell growth and survival.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes, leading to cell death.
Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Cancer Cell Lines : A study evaluated the efficacy of the compound on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis.
- Pathogen Resistance : Another investigation focused on the synergistic effects of this compound with existing antibiotics, revealing enhanced efficacy against resistant strains of bacteria when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
